molecular formula C21H21N9O5 B11552634 4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-(3-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11552634
M. Wt: 479.4 g/mol
InChI Key: TYHUGJHDMDDYSS-VULFUBBASA-N
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Description

4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, nitrophenyl groups, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium chlorite, acid catalysts, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce nitro derivatives .

Scientific Research Applications

4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups and triazine core can interact with enzymes and receptors, leading to various biological effects. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of a triazine core, multiple nitrophenyl groups, and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21N9O5

Molecular Weight

479.4 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-(3-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21N9O5/c1-14(15-5-7-17(8-6-15)29(31)32)26-27-20-23-19(22-16-3-2-4-18(13-16)30(33)34)24-21(25-20)28-9-11-35-12-10-28/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,27)/b26-14+

InChI Key

TYHUGJHDMDDYSS-VULFUBBASA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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